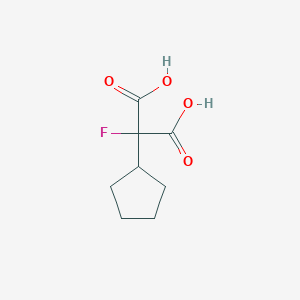

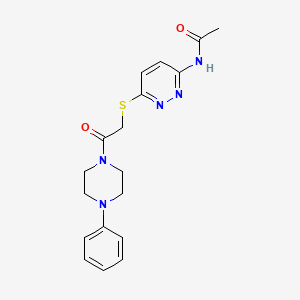

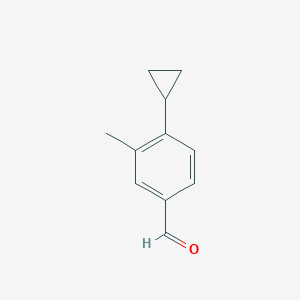

![molecular formula C9H12ClN5 B2386438 Chlorhydrate de N-allyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 120266-98-0](/img/structure/B2386438.png)

Chlorhydrate de N-allyl-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride” is a compound with the molecular formula C9H11N5. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized .Mécanisme D'action

Target of Action

The primary target of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle .

Biochemical Pathways

The action of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride affects the cell cycle regulatory pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell growth and division .

Pharmacokinetics

In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride’s action include significant alteration in cell cycle progression and induction of apoptosis within cells . This results in the inhibition of cell growth and division, which can be particularly beneficial in the context of cancer treatment .

Avantages Et Limitations Des Expériences En Laboratoire

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. Additionally, it exhibits various biological activities, making it a potential therapeutic agent. However, there are some limitations to its use in lab experiments. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, it has low solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets. Furthermore, studies are needed to evaluate its potential toxicity and to determine its pharmacokinetic properties. Finally, there is a need for pre-clinical and clinical studies to evaluate its therapeutic potential in various disease models.

Méthodes De Synthèse

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-amino-1-methylpyrazolo[3,4-d]pyrimidine with allyl bromide in the presence of a base to obtain N-allyl-4-amino-1-methylpyrazolo[3,4-d]pyrimidine. This intermediate is then treated with hydrochloric acid to obtain the final product, N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.

Applications De Recherche Scientifique

Inhibition de CDK2

Le composé s'est avéré être un inhibiteur puissant de CDK2, une protéine kinase qui joue un rôle crucial dans la régulation du cycle cellulaire . L'inhibition de CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective .

Activité anticancéreuse

Le composé a montré des activités cytotoxiques supérieures contre MCF-7 et HCT-116 avec une plage de CI 50 (45–97 nM) et (6–99 nM), respectivement, et une activité modérée contre HepG-2 avec une plage de CI 50 de (48–90 nM) par rapport au sorafénib (CI 50: 144, 176 et 19 nM, respectivement) .

Modification du cycle cellulaire

Le composé s'est avéré modifier considérablement la progression du cycle cellulaire, en plus d'induire l'apoptose dans les cellules HCT .

Simulation d'amarrage moléculaire

Le composé a été utilisé dans des simulations d'amarrage moléculaire pour confirmer son bon ajustement dans le site actif de CDK2 .

Activité antiproliférative

Le composé a montré de bonnes activités antiprolifératives in vitro et certaines d'entre elles étaient 8 à 10 fois plus puissantes que l'inhibiteur de BTK ibrutinib .

Traitement de la leucémie

Le composé a été évalué contre des lignées cellulaires leucémiques et a montré des résultats prometteurs .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride are largely defined by its interactions with various biomolecules. This compound has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s ability to inhibit CDK2 suggests that it may interact with this enzyme and potentially other proteins involved in cell cycle control .

Cellular Effects

N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is thought to involve its interaction with CDK2. The compound’s inhibitory effect on CDK2 suggests that it may bind to this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

1-methyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8;/h3,5-6H,1,4H2,2H3,(H,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMJNICLWXCWOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NCC=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

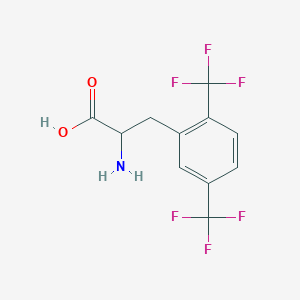

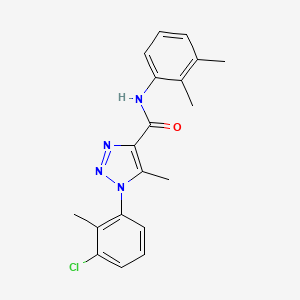

![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)

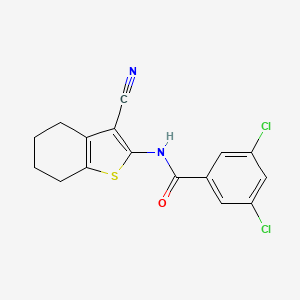

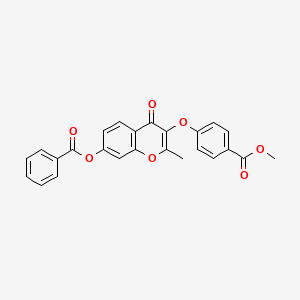

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

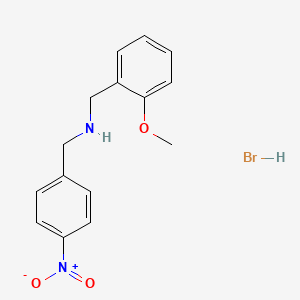

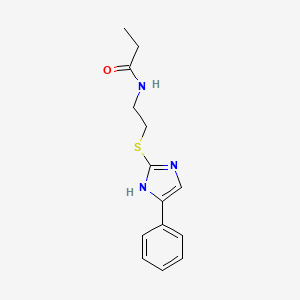

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)

![N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2386375.png)